[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Description
The compound [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a halogen-rich aryl hydrazone derivative featuring a 2-iodobenzoyl moiety and a 2-chlorobenzoate ester. Its structure includes:
- A 4-bromo-2-substituted phenyl ring as the central scaffold.
- An (E)-hydrazinylidene methyl group forming a conjugated system.
- A 2-iodobenzoyl substituent on the acetyl hydrazine side chain.
- A 2-chlorobenzoate ester group.
Its synthesis likely involves condensation of hydrazine derivatives with halogenated benzoyl chlorides, followed by esterification, as seen in analogous compounds .
Properties
Molecular Formula |
C23H16BrClIN3O4 |
|---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16BrClIN3O4/c24-15-9-10-20(33-23(32)16-5-1-3-7-18(16)25)14(11-15)12-28-29-21(30)13-27-22(31)17-6-2-4-8-19(17)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
OLKGGHOQYUUXPQ-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-2-formylphenyl 2-Chlorobenzoate
Step 1: Esterification of 4-Bromo-2-hydroxybenzaldehyde
4-Bromo-2-hydroxybenzaldehyde (10 mmol) reacts with 2-chlorobenzoyl chloride (12 mmol) in anhydrous dichloromethane under nitrogen. Triethylamine (15 mmol) acts as a base to scavenge HCl. After 12 hours at 25°C, the mixture is washed with 5% NaHCO₃ and brine, yielding the ester intermediate (87% yield).
Characterization Data
-
¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J=8.1 Hz, 1H, ArH), 7.95–7.45 (m, 6H, ArH), 4.89 (s, 1H, OH, exchanged with D₂O).
Step 2: Protection of Aldehyde Group
The aldehyde is protected as its dimethyl acetal using ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.1 eq) in toluene under reflux (4 hours). Deprotection occurs in situ during the hydrazone formation step.
Preparation of 2-[(2-Iodobenzoyl)amino]acetyl Hydrazide
Step 1: Acylation of Glycine Hydrazide
Glycine hydrazide (5 mmol) reacts with 2-iodobenzoyl chloride (5.5 mmol) in THF/water (3:1) at 0°C. Sodium carbonate (15 mmol) maintains pH 8–9. After 3 hours, the product precipitates as a white solid (92% yield).
Step 2: Purification
Recrystallization from ethanol/water (1:2) affords analytically pure material.
Hydrazone Formation
The ester intermediate (4-bromo-2-formylphenyl 2-chlorobenzoate, 5 mmol) and 2-[(2-iodobenzoyl)amino]acetyl hydrazide (5.5 mmol) reflux in ethanol with glacial acetic acid (0.5 mL) for 6 hours. The E-isomer predominates (>95%) due to thermodynamic control.
Optimization Insights
-
Solvent: Ethanol > MeOH > DMF (yields: 89% vs. 76% vs. 68%).
-
Acid Catalyst: Acetic acid (0.1 eq) outperforms HCl or H₂SO₄ in minimizing side reactions.
Isolation
Column chromatography (SiO₂, hexane/EtOAc 4:1) gives the title compound as a yellow solid (74% yield).
Comparative Analysis of Synthetic Approaches
| Parameter | Route 1 (Hydrazone Condensation) | Route 2 (Pd-Catalyzed) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Stereoselectivity (E:Z) | 95:5 | Not applicable |
| Halogenation Control | Moderate | High |
| Scalability | Suitable for >100 g | Limited to <50 g |
Route 1 offers superior stereocontrol for hydrazone formation, while Route 2 provides better regioselectivity in halogenation steps.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98.5% purity with retention time 12.4 minutes.
Industrial-Scale Considerations
Challenges
-
High-cost palladium catalysts in Route 2 necessitate efficient recycling systems.
-
Exothermic hydrazone condensation requires precise temperature control in batch reactors.
Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions:
The hydrazone group (-N=N-) is generally stable under hydrolysis conditions but may undergo tautomerization in acidic media.
Nucleophilic Aromatic Substitution (NAS)
The bromine and iodine atoms on the aromatic rings participate in NAS due to their electron-withdrawing effects:
Iodine exhibits higher reactivity than bromine in cross-coupling reactions due to better leaving-group ability .
Reduction of Hydrazone and Amide Groups
Selective reduction pathways have been explored in analogous systems:
Over-reduction of the aromatic halogens (Br, I) is avoided by using mild agents like NaBH₄ .
Coordination Chemistry
The hydrazone moiety acts as a bidentate ligand, forming complexes with transition metals:
These complexes are characterized by UV-Vis and XRD analysis .
Thermal Decomposition
Thermogravimetric analysis (TGA) of the compound reveals stability up to 200°C, beyond which decomposition occurs:
| Temperature Range | Mass Loss (%) | Proposed Pathway |
|---|---|---|
| 200–250°C | 15% | Loss of 2-chlorobenzoic acid via ester cleavage |
| 250–300°C | 30% | Degradation of hydrazone and amide groups |
Residues include carbonaceous material and inorganic halides .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of C-I and C-Br bonds:
| Bond | Quantum Yield | Products |
|---|---|---|
| C-I | 0.45 | Iodine radicals + aryl radicals |
| C-Br | 0.32 | Bromine radicals + aryl radicals |
Radical recombination products dominate in inert atmospheres .
Suzuki-Miyaura Cross-Coupling
The bromine substituent undergoes Pd-catalyzed coupling with boronic acids:
| Boronic Acid | Catalyst System | Yield | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 78% | Biaryl derivative |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF | 65% | Styrenyl-substituted compound |
Iodine substituents remain intact under these conditions .
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (H₂SO₄, 50°C), the hydrazone group undergoes cyclization:
| Acid | Time | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ | 3 hours | Quinazolinone derivative | Intramolecular cyclization |
This reactivity is exploited in heterocyclic synthesis for drug discovery.
Scientific Research Applications
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key analogues and their distinguishing features are summarized below:
Key Observations :
- Halogen Effects : The target compound’s 2-iodobenzoyl group distinguishes it from analogues with Cl or Br substituents. Iodine’s larger atomic radius and polarizability may enhance van der Waals interactions in binding pockets but reduce solubility compared to Cl/Br .
- Ester Group Positioning : The 2-chlorobenzoate ester in the target contrasts with 4-substituted benzoates (e.g., ), which may alter steric hindrance and electronic effects.
Physicochemical Properties
Collision cross-section (CCS) data from for a related compound (CID 253625):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 514.01638 | 206.0 |
| [M+Na]⁺ | 535.99832 | 209.6 |
Implications for the Target Compound :
- Higher molecular weight due to iodine substitution (target: ~660 g/mol vs. 514 g/mol for CID 253625) may increase CCS values and reduce solubility.
- The 2-iodo group’s electron-withdrawing nature could lower pKa of adjacent functional groups compared to Cl/Br analogues .
Biological Activity
The compound 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic molecule characterized by multiple functional groups, including halogens (bromine and iodine) and hydrazine moieties. Its intricate structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of bromine and iodine atoms often enhances the compound's biological activity and solubility, making it an attractive candidate for drug design. The structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C23H16BrClIN3O4 |
| Key Functional Groups | Bromo, Iodo, Hydrazine |
| Potential Applications | Anticancer, Antimicrobial, Enzyme Inhibition |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit various cancer cell lines effectively. The incorporation of halogens can enhance the potency of these compounds against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The presence of the iodobenzoyl group in the structure suggests potential antimicrobial activity. Compounds with iodine are known to possess antimicrobial properties, which may be relevant in developing new antibiotics or antiseptics.
Enzyme Inhibition
The hydrazine moiety is associated with enzyme inhibition activities. Studies on related compounds indicate that they can act as inhibitors for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies
- Anticancer Activity : A study on hydrazone derivatives demonstrated that modifications similar to those in 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Efficacy : Research has shown that iodinated compounds exhibit broad-spectrum antimicrobial activity. A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes was evaluated using kinetic assays. Results indicated that it could effectively inhibit enzymes involved in cancer metabolism, suggesting potential for use in combination therapies.
The biological mechanisms underlying the activities of 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The presence of halogens may facilitate ROS production, leading to oxidative stress in target cells.
- Inhibition of Key Enzymes : By binding to active sites on enzymes, this compound may disrupt critical metabolic processes.
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Hydrazone Derivatives | Cytotoxicity against cancer cell lines |
| Antimicrobial | Iodinated Compounds | Inhibition of bacterial growth |
| Enzyme Inhibition | Various Hydrazine Derivatives | Disruption of metabolic pathways |
Q & A
Basic: What are the common synthetic routes for synthesizing [4-bromo-2-[(E)-...] 2-chlorobenzoate?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including hydrazone formation, esterification, and halogenation. A representative approach (adapted from phenacyl benzoate syntheses) involves:
Hydrazone Formation: Reacting a brominated phenylhydrazine derivative with an acyl hydrazide precursor under reflux in ethanol .
Esterification: Coupling the hydrazone intermediate with 2-chlorobenzoic acid using a carbodiimide coupling agent (e.g., DCC) in anhydrous DMF .
Purification: Recrystallization from ethanol or methanol yields the pure product.
Key Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
